molecular formula C8H14ClNO2 B2944285 (1S,4R,5R)-4-Aminobicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride CAS No. 2445750-40-1

(1S,4R,5R)-4-Aminobicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride

Cat. No.: B2944285
CAS No.: 2445750-40-1
M. Wt: 191.66
InChI Key: MHJKMESYWKHYAR-CLFDHOPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4R,5R)-4-Aminobicyclo[320]heptane-1-carboxylic acid;hydrochloride is a bicyclic compound with a carboxylic acid group and an amine group It is a hydrochloride salt, which means it is combined with hydrochloric acid to form a more stable, water-soluble compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,4R,5R)-4-Aminobicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is to start with a suitable precursor such as a bicyclic ketone or aldehyde, which undergoes a series of reactions including reduction, protection/deprotection, and functional group transformations.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and purification techniques to ensure high yield and purity. The process would be optimized for efficiency and cost-effectiveness, with strict quality control measures in place.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: The carboxylic acid group can be reduced to an alcohol or other reduced derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid or amine group is replaced by another functional group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common reagents include alkyl halides and amines, with reaction conditions varying based on the specific substitution reaction.

Major Products Formed:

  • Oxidation: Nitro derivatives, aldehydes, or carboxylic acids.

  • Reduction: Alcohols, amines, or other reduced derivatives.

  • Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

(1S,4R,5R)-4-Aminobicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may serve as a ligand or inhibitor in biochemical studies, interacting with various enzymes or receptors.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific biological pathways or diseases.

  • Industry: It can be used in the development of new materials or chemical processes, leveraging its unique structural properties.

Mechanism of Action

The mechanism by which (1S,4R,5R)-4-Aminobicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride exerts its effects depends on its specific application. For example, as a ligand, it may bind to a receptor or enzyme, altering its activity. The molecular targets and pathways involved would vary based on the biological system or chemical process being studied.

Comparison with Similar Compounds

  • (1R,4S,5S)-4-Aminobicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride: This is the enantiomer of the compound, with a different spatial arrangement of atoms.

  • Bicyclo[3.2.0]heptane derivatives: Other derivatives of the bicyclic core structure with different functional groups.

Uniqueness: (1S,4R,5R)-4-Aminobicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

(1S,4R,5R)-4-aminobicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c9-6-2-4-8(7(10)11)3-1-5(6)8;/h5-6H,1-4,9H2,(H,10,11);1H/t5-,6+,8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJKMESYWKHYAR-CLFDHOPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1C(CC2)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@@H]1[C@@H](CC2)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.